molecular formula C15H16Cl2F2N4O2S B10953680 1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10953680
M. Wt: 425.3 g/mol
InChI Key: GYIXYXAWYKBAFL-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from commercially available starting materials. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or bromide.

    Sulfonylation: The pyrazole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base.

    Formation of the piperazine ring: This can be done by reacting the sulfonylated pyrazole with piperazine under suitable conditions.

    Attachment of the 3,4-dichlorobenzyl group: This final step may involve nucleophilic substitution reactions using 3,4-dichlorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine depends on its specific biological target. It may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorobenzyl)-4-{[1-(trifluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
  • 1-(3,4-dichlorobenzyl)-4-{[1-(methyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

Uniqueness

1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C15H16Cl2F2N4O2S

Molecular Weight

425.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C15H16Cl2F2N4O2S/c16-13-2-1-11(7-14(13)17)9-21-3-5-22(6-4-21)26(24,25)12-8-20-23(10-12)15(18)19/h1-2,7-8,10,15H,3-6,9H2

InChI Key

GYIXYXAWYKBAFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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